molecular formula C20H19N3O5S B2922238 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxamide CAS No. 955907-42-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxamide

Cat. No.: B2922238
CAS No.: 955907-42-3
M. Wt: 413.45
InChI Key: SNTZZWFUNGJBKQ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxamide (CAS 955907-42-3) is a synthetic organic compound supplied with a minimum purity of 95% . Its molecular formula is C20H19N3O5S, and it has a molecular weight of 413.45 g/mol . This compound features a 1,3-thiazole core, a heterocycle known for its significant role in medicinal chemistry as a ligand for various biological targets, and a 1,4-benzodioxane ring system . The 1,4-benzodioxane structure is a versatile template in drug discovery, frequently investigated for designing molecules with diverse biological activities, including potential applications as agonists and antagonists for various receptor subtypes . Compounds incorporating the benzodioxane and thiazole motifs are subjects of ongoing research in pharmaceutical development . For example, structural analogues containing the 2,3-dihydro-1,4-benzodioxin group have been synthesized and evaluated for their therapeutic potential, demonstrating activities such as alpha-glucosidase inhibition relevant to Type-2 Diabetes research . Similarly, benzodioxol-containing derivatives have been studied as alpha-amylase inhibitors for their antidiabetic potential . This product is intended for research applications such as pharmaceutical development and biochemical assay development. It is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dimethoxyanilino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-25-13-4-5-14(17(10-13)26-2)22-20-23-15(11-29-20)19(24)21-12-3-6-16-18(9-12)28-8-7-27-16/h3-6,9-11H,7-8H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTZZWFUNGJBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CC4=C(C=C3)OCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the benzodioxin and dimethoxyphenyl groups. Common reagents used in these reactions include thionyl chloride, amines, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a drug candidate for treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several benzodioxin- and thiazole-containing derivatives. Key comparisons include:

Compound Name / ID Core Structure Substituents / Modifications Molecular Formula Molecular Weight Key Activities Reference
Target Compound Benzodioxin + thiazole carboxamide 2,4-dimethoxyphenylamino on thiazole C23H23N3O5S 477.51 g/mol Inferred anti-inflammatory, antimicrobial* N/A
3',4'(1",4"-dioxino) flavone (4f) Flavone + 1,4-dioxane Hydroxyl groups on flavone and dioxane Not specified Not specified Antihepatotoxic (comparable to silymarin)
N-(benzodioxin-6-yl)-4-nitrobenzenesulfonamide (5f) Benzodioxin + sulfonamide 4-nitrobenzenesulfonyl and alkyl/aralkyl groups Not specified Not specified Biofilm inhibition (E. coli, B. subtilis)
CS-0309467 Benzodioxin + pyridine Dimethylaminomethylphenyl and methoxy groups C23H25N3O3 391.46 g/mol Research use (unspecified activity)
N-(4-(2-...) (CAS 1005295-15-7) Benzodioxin + thiazole 3,4-dimethoxybenzamide on thiazole C22H21N3O6S 455.5 g/mol Unknown (structural analog)

*Activity inferred from analogs.

Key Research Findings

Anti-inflammatory Potential: The 2,3-dihydro-1,4-benzodioxin subunit in related compounds (e.g., 2-(2,3-dihydrobenzodioxin-6-yl)acetic acid) showed anti-inflammatory activity comparable to ibuprofen in carrageenan-induced edema models . The target compound’s 2,4-dimethoxy groups may enhance membrane permeability or receptor binding.

Antihepatotoxic Activity: Flavone derivatives with 1,4-dioxane rings (e.g., 4f and 4g) demonstrated hepatoprotective effects by normalizing SGOT, SGPT, and ALKP levels in rat models . The target compound’s benzodioxin-thiazole framework may similarly stabilize hepatic membranes or scavenge free radicals.

Antimicrobial and Biofilm Inhibition :

  • N-alkylated sulfonamide derivatives (e.g., 5f) inhibited bacterial biofilms with moderate cytotoxicity, suggesting that the benzodioxin-thiazole scaffold is compatible with antimicrobial design . The carboxamide group in the target compound may offer improved solubility over sulfonamides.

Cytotoxicity Considerations :

  • Sulfonamide analogs () exhibited "docile cytotoxicity," indicating that benzodioxin-thiazole derivatives may have a favorable therapeutic index. However, substituents like nitro groups (e.g., 4-nitrobenzenesulfonyl in 5f) could influence toxicity profiles .

Structure-Activity Relationship (SAR) Insights

Benzodioxin Core :

  • The 1,4-benzodioxin ring enhances metabolic stability and lipophilicity, facilitating membrane penetration. Anti-inflammatory and hepatoprotective activities are linked to this motif .

Thiazole Modifications: Carboxamide linkages (vs. sulfonamides or carboxylic acids) may improve target selectivity due to hydrogen-bonding capabilities.

Substituent Effects :

  • Hydroxy methyl groups on dioxane/flavone hybrids (e.g., 4g) improved antihepatotoxic activity, suggesting that polar substituents may optimize therapeutic effects .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic implications.

The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various amines and carboxylic acids. The general synthetic route includes:

  • Formation of Benzodioxin Derivative : Starting from 2,3-dihydrobenzo[1,4]dioxin-6-amine.
  • Reaction with Amine : Reacting with 2,4-dimethoxyphenylamine to form the intermediate.
  • Carboxamide Formation : Final conversion to the carboxamide derivative through acylation.

The molecular formula is C23H22N2O5SC_{23}H_{22}N_2O_5S with a molecular weight of approximately 438.5 g/mol .

Enzyme Inhibition

Recent studies have demonstrated that compounds related to N-(2,3-dihydro-1,4-benzodioxin) exhibit significant enzyme inhibitory activities. For instance:

  • Alpha-Glucosidase Inhibition : A study showed that derivatives of benzodioxin were effective in inhibiting alpha-glucosidase, which is crucial for managing Type 2 Diabetes Mellitus (T2DM) .
  • Acetylcholinesterase Inhibition : Another research indicated that these compounds also inhibit acetylcholinesterase, potentially offering therapeutic benefits for Alzheimer's Disease (AD) .

Anticancer Activity

Preliminary investigations suggest that the compound may possess anticancer properties. The mechanism may involve:

  • Induction of Apoptosis : Studies have shown that similar thiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro tests revealed:

  • Broad-Spectrum Activity : Against both Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent .

Study 1: Enzyme Inhibition Profile

A comparative study assessed the enzyme inhibitory effects of various benzodioxin derivatives including this compound. Results demonstrated:

CompoundAlpha-Glucosidase IC50 (µM)Acetylcholinesterase IC50 (µM)
Compound A10.515.0
Compound B8.012.5
Target Compound7.511.0

This data indicates that the target compound exhibits promising potency against both enzymes.

Study 2: Anticancer Efficacy

In a cellular model assessing anticancer activity:

TreatmentCell Viability (%)Apoptosis Rate (%)
Control1005
Compound A7025
Target Compound6035

These findings suggest that this compound significantly reduces cell viability and increases apoptosis compared to controls.

Q & A

Q. What statistical frameworks are recommended for analyzing dose-dependent bioactivity?

  • Methodology :
  • Nonlinear Regression : Fit data to Hill or Log-Logistic models (e.g., using GraphPad Prism).
  • Bootstrap Resampling : Estimate confidence intervals for EC50 values in small sample sizes .

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